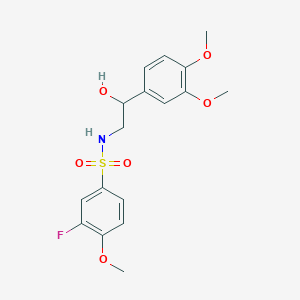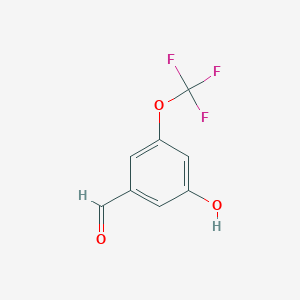
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a structure similar to the one you mentioned often belong to a class of organic compounds known as phenethylamines . These compounds contain a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a phenethylamine backbone with various substituents. These can include methoxy groups attached to the aromatic rings and other functional groups attached to the ethan-1-amine .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, phenethylamines in general can undergo a variety of chemical reactions. These can include reactions with acids, bases, oxidizing and reducing agents, and various electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their exact structure. Factors that can influence these properties include the nature and position of the substituents on the aromatic rings, the presence of other functional groups, and the overall shape and size of the molecule .Applications De Recherche Scientifique
Anaerobic O-Demethylation
- Research Context: A study by Stupperich, Konle, & Eckerskorn (1996) found that enzymes from Sporomusa ovata showed broad O-methyl ether cleavage capacity, which could hydrolize the methyl-oxygen linkages of compounds like methoxynaphtholes and certain dimethoxy and monomethoxy aryls under anaerobic conditions. This research indicates potential applications in biochemical processes involving methyl ether activation mechanisms.
Electrophilic Fluorinating Reagents
- Research Context: Yasui et al. (2011) in their study on N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide have shown that this compound can improve the enantioselectivity in fluorination reactions. This suggests its use as a novel electrophilic fluorinating reagent in organic synthesis and pharmaceutical applications.
Corrosion Inhibition Properties
- Research Context: A 2016 study by Kaya et al. on quantum chemical and molecular dynamic simulation studies demonstrated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These findings open up possibilities for these compounds in protecting metals from corrosion, which is crucial in industrial applications.
Photodynamic Therapy
- Research Context: Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new compounds that showed promise for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield.
Anticancer Potential
- Research Context: Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated them for their anticancer effect on various cancer cell lines, identifying compounds with significant inhibitory activity and potential as lead compounds in gastrointestinal adenocarcinoma treatment.
Tubulin Polymerization Inhibition
- Research Context: Banerjee et al. (2005) discovered that certain sulfonamide drugs, including 4-methoxybenzenesulfonamide derivatives, can inhibit tubulin polymerization, suggesting their potential use in developing new treatments for cancer.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO6S/c1-23-15-7-5-12(9-13(15)18)26(21,22)19-10-14(20)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYWUKTORNSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2606228.png)
![(3aR,6aS)-2-(2-phenoxyethyl)-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2606229.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606230.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606231.png)
![1-(cyclohexylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2606233.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2606237.png)

![1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2606241.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone](/img/structure/B2606243.png)


![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)